5-chloro-N-(3,4-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3,4-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine class of chemicals. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,4-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step may involve a coupling reaction using reagents such as Grignard reagents or organolithium compounds.
Addition of the Propan-2-ylsulfanyl Group: This can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, automated reaction systems, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,4-dimethylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3,4-dimethylphenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The unique feature of 5-chloro-N-(3,4-dimethylphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs. These differences can affect its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C16H18ClN3OS |
---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-9(2)22-16-18-8-13(17)14(20-16)15(21)19-12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21) |
InChI Key |
GLBZFFVUSDDWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.